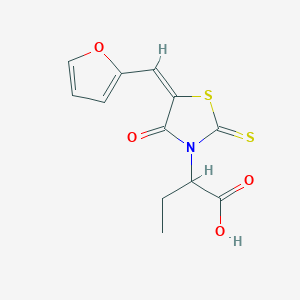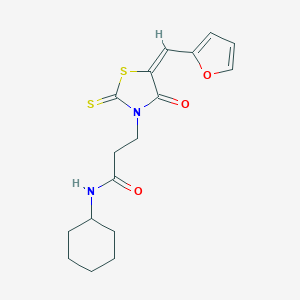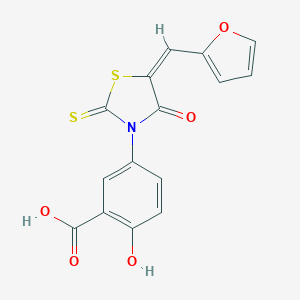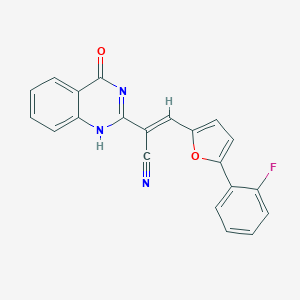![molecular formula C26H31FN4O2 B363530 2-{2-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide CAS No. 942863-80-1](/img/structure/B363530.png)
2-{2-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{2-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide” is a complex organic molecule that contains several functional groups and structural features. It has a benzimidazole ring, which is a type of heterocyclic aromatic organic compound. This ring structure is fused to a pyrrolidinone ring, which is a type of lactam. The molecule also contains a fluorobenzyl group and a dipropylacetamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzimidazole ring could be formed through a condensation reaction of o-phenylenediamine and a carboxylic acid or its derivative. The pyrrolidinone ring could be formed through a cyclization reaction of a suitable precursor. The fluorobenzyl group and the dipropylacetamide group could be introduced through nucleophilic substitution reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidazole ring, the pyrrolidinone ring, the fluorobenzyl group, and the dipropylacetamide group. The presence of these groups would likely result in a complex three-dimensional structure with multiple possible conformations .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the various functional groups. The benzimidazole ring is aromatic and relatively stable, but it can participate in electrophilic aromatic substitution reactions under certain conditions. The pyrrolidinone ring is a lactam and can undergo hydrolysis to form the corresponding amino acid. The fluorobenzyl group and the dipropylacetamide group can participate in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s lipophilicity, which could affect its solubility and permeability. The presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s solubility and reactivity .
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. Many benzimidazole derivatives have biological activity and are used as pharmaceuticals. For example, some benzimidazoles are used as antiparasitic drugs. The pyrrolidinone ring is a common feature in many biologically active compounds .
Safety and Hazards
Propriétés
IUPAC Name |
2-[2-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N,N-dipropylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN4O2/c1-3-13-29(14-4-2)25(33)18-31-23-8-6-5-7-22(23)28-26(31)20-15-24(32)30(17-20)16-19-9-11-21(27)12-10-19/h5-12,20H,3-4,13-18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJZXYLSNYPBMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(Allyloxy)benzylidene]-3-[3-(4-morpholinyl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B363447.png)
![Methyl 2-amino-4-[4-[2-(diethylamino)-2-oxoethoxy]phenyl]-5-methylthiophene-3-carboxylate](/img/structure/B363448.png)
![(2E)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]acrylic acid](/img/structure/B363453.png)





![1-[4-(Allyloxy)phenyl]-2-(4-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B363473.png)
![3-(2-Hydroxyphenyl)-N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B363475.png)
![4-[1-(2-bromo-2-propenyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)-2-pyrrolidinone](/img/structure/B363477.png)


![N-(2-furylmethyl)-N-[(5-methyl-2-furyl)methyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B363483.png)